Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate
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Overview
Description
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is an organic compound with the molecular formula C12H13ClO5. It is a derivative of phenoxypropanoate and contains functional groups such as a chloro group, a formyl group, and a methoxy group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 2-(2-chloro-4-carboxy-6-methoxyphenoxy)propanoate.
Reduction: Methyl 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoate.
Substitution: Methyl 2-(2-substituted-4-formyl-6-methoxyphenoxy)propanoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloro-4-formylphenoxy)propanoate: Lacks the methoxy group.
Methyl 2-(2-chloro-6-methoxyphenoxy)propanoate: Lacks the formyl group.
Methyl 2-(4-formyl-6-methoxyphenoxy)propanoate: Lacks the chloro group.
Uniqueness
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is unique due to the presence of all three functional groups (chloro, formyl, and methoxy) on the phenoxy ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c1-7(12(15)17-3)18-11-9(13)4-8(6-14)5-10(11)16-2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHCUKYIXQSTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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